2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
Description
2-({[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core linked via a sulfanyl (-S-) bridge to a 1-(2,4-dimethylphenyl)-substituted tetrazole ring. This structure combines two pharmacologically significant moieties: benzimidazole, known for its role in proton pump inhibitors (e.g., omeprazole) and antiparasitic agents , and tetrazole, a bioisostere for carboxylic acids that enhances metabolic stability and receptor binding . The 2,4-dimethylphenyl group on the tetrazole may improve lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
2-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-11-7-8-15(12(2)9-11)23-16(20-21-22-23)10-24-17-18-13-5-3-4-6-14(13)19-17/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGJEHMUEIIQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2,4-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Sulfanyl Bridge Formation: The tetrazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl bridge.
Benzimidazole Core Formation: The final step involves the cyclization of the intermediate with o-phenylenediamine under oxidative conditions to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Aluminum chloride (AlCl3), various electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The benzimidazole core can interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
CV-11974 (Angiotensin II Receptor Antagonist)
- Structure : 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.
- Key Features : Biphenyl-tetrazole and ethoxy-substituted benzimidazole.
- Activity: Potent noncompetitive angiotensin II receptor antagonist (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex). Orally active prodrug TCV-116 shows ID₅₀ = 0.069 mg/kg in rats, 48× more potent than DuP 753 .
Methyl 2-[({[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate
- Structure : Benzoate ester replaces benzimidazole, with a sulfanyl-acetyl linker.
- Key Features : Ester group may enhance solubility but reduce metabolic stability compared to benzimidazole.
- Activity: Not reported, but structural similarity suggests possible protease or kinase inhibition .
Benzimidazole Derivatives with Varied Substituents
5-Methyl-2-[(2-phenylethyl)thio]-1H-benzimidazole
2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole
- Structure : Sulfonyl linkage and n-butyl/chloro substituents.
- Activity : Sulfonyl groups often improve selectivity for enzyme targets (e.g., cyclooxygenase).
- Comparison : Sulfonyl vs. sulfanyl linkages alter electronic properties and binding interactions. The 2,4-dimethylphenyl group is retained, suggesting shared synthetic intermediates .
Pharmacologically Active Benzimidazoles
Lansoprazole Derivatives
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
- Structure: Chloro and phenoxyethyl substituents.
- Comparison : Chlorine vs. methyl groups on benzimidazole may alter toxicity profiles .
Data Tables
Table 1: Structural and Pharmacological Comparison
*ARB: Angiotensin receptor blocker.
Biological Activity
The compound 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a novel organic molecule that combines a benzimidazole core with a tetrazole and sulfanyl substituent. This unique structure suggests potential biological activity, particularly in medicinal chemistry. The following sections will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Tetrazole Ring : This can be achieved by reacting suitable aryl hydrazines with carbonyl compounds in the presence of an acid.
- Sulfanylation : The sulfanyl group is introduced through nucleophilic substitution reactions involving thiols or sulfides.
- Benzimidazole Formation : The benzimidazole moiety is formed by cyclization reactions between o-phenylenediamines and carboxylic acids or their derivatives.
Antimicrobial Properties
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | MIC (µg/ml) | Bacteria/Fungi Targeted |
|---|---|---|
| Compound 1 | 50 | Salmonella typhi |
| Compound 2 | 250 | Candida albicans |
| Compound 3 | 12.5 | Escherichia coli |
The compound's activity is often compared to standard antibiotics, revealing its potential as a new antimicrobial agent .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. Recent studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Case Study : A derivative similar to our compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results showed an IC50 value of approximately 20 µM, indicating potent cytotoxicity .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or polymerases.
- Receptor Binding : It can bind to receptors on cancer cells or pathogens, disrupting their normal function.
The tetrazole ring and sulfanyl group are crucial for these interactions, enhancing the compound's overall bioactivity .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of benzimidazole derivatives. Modifications to the tetrazole or benzimidazole moieties can significantly impact potency and selectivity. For example:
- Substituents on the benzene ring can enhance lipophilicity and improve cellular uptake.
- Variations in the sulfanyl group can alter the compound's reactivity and biological interactions.
Q & A
Q. What are the established synthetic pathways for 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with appropriate electrophiles under acidic conditions .
- Step 2 : Introduction of the tetrazole moiety through cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or substitution using sulfonyl chlorides .
- Step 3 : Thioether linkage formation between the benzimidazole and tetrazole groups, often employing thiophiles like NaSH or thiourea under controlled pH (e.g., alkaline conditions) . Optimization strategies include:
- Using polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Monitoring reaction progress via TLC or HPLC to minimize side products .
- Purification via column chromatography or recrystallization, validated by NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity. For example, the sulfanyl (-S-) group shows characteristic deshielding in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination. SHELXL is widely used for refining crystal structures, especially for resolving torsional ambiguities in the benzimidazole-tetrazole system .
- Elemental Analysis : Matching experimental and theoretical C/H/N/S percentages to confirm purity (e.g., deviations <0.4% acceptable) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data for this compound’s electronic properties?
Discrepancies often arise due to:
- Solvent Effects : DFT models may neglect solvent interactions. Use COSMO-RS or explicit solvent models to improve accuracy .
- Conformational Flexibility : Rotatable bonds in the sulfanyl linker can lead to multiple low-energy conformers. Compare Boltzmann-weighted DFT results with experimental NMR coupling constants .
- Crystal Packing Forces : X-ray data may reflect intermolecular interactions absent in gas-phase calculations. Hirshfeld surface analysis can identify dominant packing forces (e.g., π-π stacking) . Example: A study on a related imidazole-tetrazole system showed DFT overestimated HOMO-LUMO gaps by 0.3 eV compared to UV-Vis data, corrected by including dispersion forces .
Q. What strategies are effective for analyzing bioactivity data inconsistencies across in vitro and in vivo studies?
Common pitfalls and solutions:
- Metabolic Stability : The sulfanyl group may undergo oxidation in vivo. Use LC-MS/MS to track metabolites and correlate with activity loss .
- Membrane Permeability : LogP calculations (e.g., >3 for high permeability) can predict discrepancies. Modify substituents (e.g., 2,4-dimethylphenyl) to balance hydrophobicity .
- Protein Binding : Serum albumin binding can reduce free drug concentration. Use equilibrium dialysis or microscale thermophoresis to quantify binding affinities .
Q. How can researchers design experiments to elucidate the role of the sulfanyl linker in modulating biological activity?
Methodological approaches:
- Isosteric Replacement : Synthesize analogs replacing -S- with -O- or -CH2- and compare IC50 values in enzyme assays .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions to assess sulfanyl flexibility’s impact on binding kinetics .
- Spectroscopic Probes : Use fluorescence quenching or FRET to study linker-induced conformational changes in target proteins .
Key Research Gaps and Recommendations
- Synthetic Scalability : Current methods lack optimization for gram-scale production. Explore flow chemistry or microwave-assisted synthesis .
- Target Identification : Limited data on protein targets. Use phage display or affinity chromatography to identify binding partners .
- Toxicity Profiling : No in-depth toxicology studies. Conduct Ames tests and zebrafish embryo assays to assess genotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
